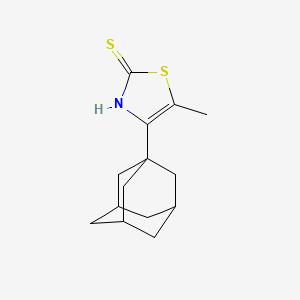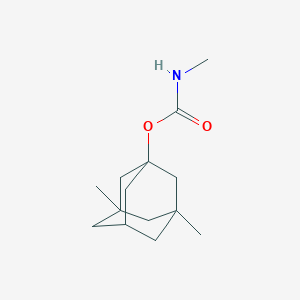
(3,5-dimethyl-1-adamantyl) N-methylcarbamate
Vue d'ensemble
Description
(3,5-dimethyl-1-adamantyl) N-methylcarbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of an adamantane core, which is a tricyclic hydrocarbon, substituted with methyl groups at the 3 and 5 positions, and a carbamate group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-dimethyl-1-adamantyl) N-methylcarbamate typically involves the reaction of 3,5-dimethyl-1-adamantylamine with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The general reaction scheme is as follows:
3,5-dimethyl-1-adamantylamine+methyl isocyanate→(3,5-dimethyl-1-adamantyl) N-methylcarbamate
The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The reactants are fed into the reactor at a controlled rate, and the product is continuously removed, which helps in maintaining the desired reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
(3,5-dimethyl-1-adamantyl) N-methylcarbamate undergoes various chemical reactions, including:
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield 3,5-dimethyl-1-adamantylamine and methanol.
Oxidation: The adamantane core can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of adamantanone derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions, typically at elevated temperatures.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide, often in an acidic medium.
Substitution: Electrophilic reagents such as halogens or nitrating agents, usually in the presence of a catalyst.
Major Products Formed
Hydrolysis: 3,5-dimethyl-1-adamantylamine and methanol.
Oxidation: Adamantanone derivatives.
Substitution: Various substituted adamantane derivatives depending on the electrophile used.
Applications De Recherche Scientifique
(3,5-dimethyl-1-adamantyl) N-methylcarbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including its use as an antiviral or anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and unique properties.
Mécanisme D'action
The mechanism of action of (3,5-dimethyl-1-adamantyl) N-methylcarbamate involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit certain enzymes by carbamylation of the active site, thereby preventing the enzyme from performing its normal function. This inhibition can lead to various biological effects, depending on the enzyme targeted. The adamantane core also contributes to the compound’s ability to interact with lipid membranes, enhancing its bioavailability and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1-adamantyl) N-methylcarbamate: Lacks the methyl groups at the 3 and 5 positions, resulting in different chemical and biological properties.
(3,5-dimethyl-1-adamantyl) N-ethylcarbamate: Similar structure but with an ethyl group instead of a methyl group, which can affect its reactivity and interactions.
(3,5-dimethyl-1-adamantyl) N-phenylcarbamate: Contains a phenyl group, leading to different steric and electronic effects.
Uniqueness
(3,5-dimethyl-1-adamantyl) N-methylcarbamate is unique due to the presence of both the adamantane core and the specific substitution pattern. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
(3,5-dimethyl-1-adamantyl) N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-12-4-10-5-13(2,7-12)9-14(6-10,8-12)17-11(16)15-3/h10H,4-9H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONURSHUYBBUVMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)OC(=O)NC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


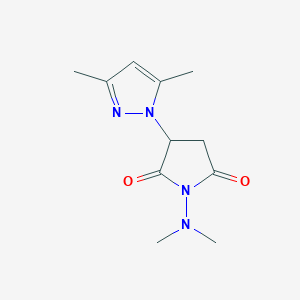

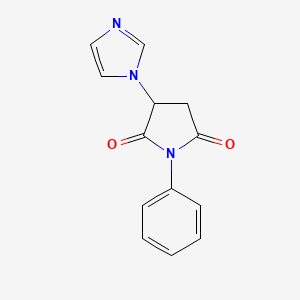
![N-[(E)-pyridin-3-ylmethylideneamino]-4,5-dihydro-1H-imidazol-2-amine;dihydrochloride](/img/structure/B3831527.png)
![4-CHLORO-2-(METHYLSULFANYL)-6-(PIPERIDIN-1-YL)-5-[(4-PROPOXYPHENYL)METHYL]PYRIMIDINE](/img/structure/B3831533.png)
![4'-[(E)-{[5-(3-Hydroxyadamantan-1-YL)-2-methylphenyl]imino}methyl]-[1,1'-biphenyl]-4-YL acetate](/img/structure/B3831536.png)
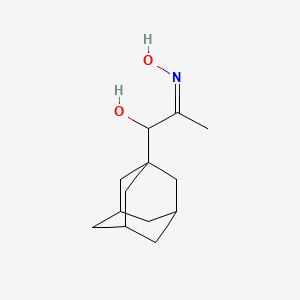
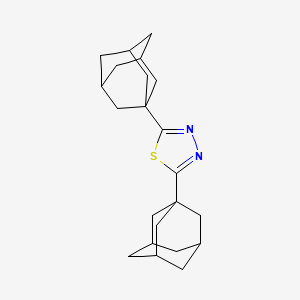

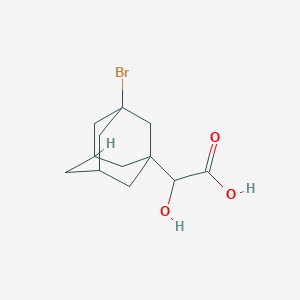
![N-tricyclo[4.3.1.1~3,8~]undec-1-ylacetamide](/img/structure/B3831566.png)
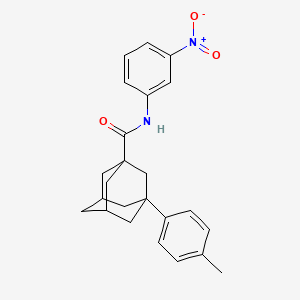
![N-(2-methoxyethyl)tricyclo[4.3.1.1~3,8~]undecane-1-carboxamide](/img/structure/B3831581.png)
